molecular formula C13H10F2N4 B2450315 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline CAS No. 256955-21-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline

Cat. No.: B2450315
CAS No.: 256955-21-2
M. Wt: 260.248
InChI Key: NCYKEJOUNOPSOW-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis . This compound, in particular, features a benzotriazole moiety linked to a difluoroaniline structure, which imparts unique chemical and physical properties.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKEJOUNOPSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of benzotriazol-1-ylmethyl chloride as a reagent, which reacts with 2,5-difluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The difluoroaniline component enables electrophilic aromatic substitution (EAS) at the para and meta positions relative to the amino group. Fluorine substituents direct incoming electrophiles due to their strong electron-withdrawing effects:

Reaction TypeConditionsProducts/OutcomesCitation
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-2,5-difluoroaniline derivative
SulfonationFuming H₂SO₄, 80°CSulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-Halo-2,5-difluoroaniline adducts

The benzotriazole group remains inert under these conditions, preserving its structural integrity.

Coordination Chemistry and Ligand Behavior

The benzotriazole nitrogen atoms participate in metal coordination, forming stable complexes. This property is exploited in catalytic systems:

Example Reaction (Cu-Catalyzed Glaser Coupling):

text
2 Terminal Alkynes + CuI/Benzotriazole ligand → 1,3-Diyne

Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: N-(1H-benzotriazol-1-ylmethyl)-2,5-difluoroaniline (15 mol%)

  • Solvent: DMF, air atmosphere, 25°C

  • Yield: 85–99% for diaryl diynes

SubstrateProductYield (%)Reference
Phenylacetylene1,4-Diphenylbuta-1,3-diyne99
3,5-Difluorophenylacetylene1,4-Bis(3,5-difluorophenyl)buta-1,3-diyne91

The ligand enhances catalytic efficiency by stabilizing Cu(I) intermediates through N-coordination .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution with strong nucleophiles:

ReagentConditionsPosition SubstitutedApplication
NaOH (10% aq.)120°C, 6hFluorine at C5Synthesis of hydroxylated analogs
PiperidineDMF, 80°C, 12hFluorine at C2Amination for drug intermediates

Biological Derivatization Pathways

The compound serves as a precursor for antimicrobial agents through functional group transformations:

Key Modifications:

  • Diazotization-Coupling: Forms azo derivatives with enhanced antibacterial activity (MIC: 3.12–25 μg/mL against Staphylococcus aureus) .

  • Mannich Reactions: Introduces aminoalkyl groups at the benzotriazole N1 position, improving bioavailability .

Representative Bioactive Derivatives:

Derivative StructureBiological Activity (MIC Range)Target Pathogens
5-Nitrobenzylsulfenyl analog12.5–25 μg/mLMethicillin-resistant S. aureus
N-Phenylpiperazine conjugateCOX-2 inhibition (78.68 ± 0.46%)Anti-inflammatory applications

Synthetic Methodologies

Industrial synthesis typically follows this pathway:

  • Step 1: 2,5-Difluoroaniline + Chloromethylbenzotriazole → Intermediate (K₂CO₃, DMF, 60°C, 8h).

  • Step 2: Purification via silica gel chromatography (hexane:EtOAc = 4:1).
    Yield: 68–72% .

This compound’s dual reactivity (aromatic substitution + coordination chemistry) makes it valuable in pharmaceuticals, materials science, and catalysis. Recent advances focus on optimizing its catalytic roles and antimicrobial derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is its potential as an antimicrobial agent. Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to benzotriazole have been shown to inhibit various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy
In a study focusing on the synthesis of N-substituted benzotriazole derivatives, it was found that certain derivatives demonstrated potent antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of halogen substituents in the benzotriazole structure often enhances biological activity.

Agricultural Applications

Pesticidal Properties
Benzotriazole derivatives have been investigated for their potential use as pesticides. The introduction of functional groups can modify their activity against various pests and pathogens affecting crops. Studies have shown that certain derivatives can effectively control fungal pathogens, making them valuable in agricultural settings .

Case Study: Fungicidal Activity
Research has demonstrated that benzotriazole-based compounds can inhibit the growth of several plant pathogens. For example, a specific derivative was tested against Fusarium species and exhibited promising fungicidal activity with effective concentration levels .

Materials Science

Corrosion Inhibition
Another significant application of this compound is in the field of corrosion inhibition. Benzotriazoles are known for their ability to form protective films on metal surfaces, thereby preventing corrosion. This property is particularly useful in industries where metal components are exposed to harsh environments.

Case Study: Corrosion Resistance
In a comparative study on various benzotriazole derivatives, it was observed that those with electron-withdrawing groups exhibited superior corrosion inhibition on copper surfaces in saline environments. The mechanism involves the formation of a stable complex between the metal ions and the benzotriazole moiety .

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions and coupling reactions.

Summary Table of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial AgentEffective against MRSA and other bacterial strains
Agricultural ChemistryPesticide/FungicideInhibitory effects on plant pathogens
Materials ScienceCorrosion InhibitionForms protective films on metals
Chemical SynthesisIntermediate for Organic SynthesisEnables further functionalization

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The benzotriazole moiety plays a crucial role in these interactions due to its ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is unique due to the presence of the difluoroaniline moiety, which imparts distinct electronic properties and enhances its reactivity compared to other benzotriazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antiviral, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a benzotriazole moiety linked to a difluoroaniline structure. The presence of the benzotriazole group is significant due to its known biological activities, including antimicrobial and antiviral properties.

1. Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds synthesized from benzotriazole have shown promising results against several bacterial strains:

  • Bacterial Strains Tested :
    • Bacillus subtilis
    • Escherichia coli
    • Pseudomonas fluorescens
    • Xanthomonas campestris
    • Xanthomonas oryzae

In particular, derivatives with bulky hydrophobic groups demonstrated enhanced antimicrobial potency compared to smaller derivatives .

2. Antiviral Activity

Benzotriazole derivatives have been investigated for their antiviral properties, particularly against viruses in the Flaviviridae family. N-alkyl derivatives of benzotriazole have been shown to inhibit helicase activity in hepatitis C virus (HCV) and West Nile virus (WNV). The most active derivatives displayed IC50 values around 6.5 µM when tested with DNA as a substrate . However, the activity diminished significantly when RNA was used as a substrate.

3. Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. While specific data on this compound is limited, related compounds have shown promising results in preclinical models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzotriazole derivatives:

  • A study on 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole reported its synthesis and biological evaluation. The compound exhibited significant antimicrobial activity alongside structural insights into its crystal formation .
  • Another investigation focused on the synthesis of N-benzenesulfonylbenzotriazole derivatives demonstrated their effectiveness against Trypanosoma cruzi, indicating potential antiparasitic properties .

Data Table: Biological Activities of Benzotriazole Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeIC50/Effectiveness
N-(1H-benzotriazol-1-ylacetyl)aminoacetic acidAntibacterialE. coli, S. aureusModerate to good
5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazoleAntimicrobialVarious bacterial strainsSignificant inhibition
N-benzenesulfonylbenzotriazoleAntiparasiticTrypanosoma cruzi50% growth inhibition at 25 µg/mL
N-AlkylbenzotriazolesAntiviralHCV helicaseIC50 ~ 6.5 µM

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